N-Ethyl-N-(4-methoxyphenyl)thiourea
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Overview
Description
N-Ethyl-N-(4-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2OS. It is a derivative of thiourea, characterized by the presence of an ethyl group and a 4-methoxyphenyl group attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-(4-methoxyphenyl)thiourea can be synthesized through the reaction of 4-methoxyaniline with ethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-Ethyl-N-(4-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of polymers, dyes, and other materials
Mechanism of Action
The mechanism of action of N-Ethyl-N-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)thiourea: Lacks the ethyl group, resulting in different chemical and biological properties.
N-Ethylthiourea: Lacks the 4-methoxyphenyl group, leading to variations in reactivity and applications.
N-Phenylthiourea: Similar structure but without the methoxy group, affecting its solubility and interactions
Uniqueness
Its combination of functional groups allows for versatile reactivity and interactions in various chemical and biological contexts .
Properties
CAS No. |
73901-44-7 |
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Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
1-ethyl-1-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C10H14N2OS/c1-3-12(10(11)14)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H2,11,14) |
InChI Key |
IKEMLJROHUJEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C(=S)N |
Origin of Product |
United States |
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